N-(3,4-dichlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
Properties
CAS No. |
923192-66-9 |
|---|---|
Molecular Formula |
C23H18Cl2N4O4 |
Molecular Weight |
485.32 |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H18Cl2N4O4/c1-33-16-7-4-14(5-8-16)12-29-22(31)21-19(3-2-10-26-21)28(23(29)32)13-20(30)27-15-6-9-17(24)18(25)11-15/h2-11H,12-13H2,1H3,(H,27,30) |
InChI Key |
JKFRXYMPMYBESE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC(=C(C=C4)Cl)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound N-(3,4-dichlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be broken down into several key components:
- Dichlorophenyl group : This moiety is known for enhancing lipophilicity and can influence the compound's interaction with biological targets.
- Pyrido[3,2-d]pyrimidine core : This bicyclic structure is often associated with various pharmacological activities, including anticancer and anti-inflammatory effects.
- Methoxybenzyl substituent : This group may contribute to the compound's ability to cross biological membranes and interact with target proteins.
Molecular Formula
The molecular formula for this compound is .
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : The pyrido[3,2-d]pyrimidine derivatives have been shown to inhibit specific kinases involved in cancer proliferation. A study highlighted that certain derivatives target the EPH receptor family, which is overexpressed in various cancers .
- Case Study : A derivative of this class demonstrated an IC50 value of 6.2 μM against colon carcinoma cell lines (HCT-116), indicating potent cytotoxicity .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- In Vitro Studies : Compounds with similar structures have been evaluated for their antibacterial and antifungal properties. One study reported significant activity against both Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
The biological activity extends to enzyme inhibition:
- Acetylcholinesterase Inhibition : Some derivatives have been shown to inhibit acetylcholinesterase (AChE), which could be beneficial in treating neurodegenerative diseases such as Alzheimer's .
Synthesis and Evaluation
A series of studies have focused on synthesizing derivatives of pyrido[3,2-d]pyrimidines and evaluating their biological activities:
| Compound | Activity | IC50 Value |
|---|---|---|
| Pyrido[2,3-d]pyrimidine derivative | Kinase inhibition | 6.2 μM |
| Methoxy-substituted derivative | AChE inhibition | 27.3 μM |
| Pyrano[2,3-d]pyrimidine derivative | Antimicrobial | Active against multiple strains |
Clinical Trials
Ongoing clinical trials are exploring the therapeutic potential of related compounds targeting specific cancer types. For example, a compound in this class is being investigated for its efficacy against non-small cell lung cancer (NSCLC) with specific mutations (NCT03743350) .
Scientific Research Applications
Structural Features
The compound features a dichlorophenyl group and a pyrido-pyrimidine core structure, which are significant for its biological activity. The presence of methoxy and acetamide functional groups enhances its solubility and bioavailability.
Medicinal Chemistry
The compound has been investigated for its potential as an anticancer agent. Its structural similarity to known cytotoxic agents allows it to interact with cellular targets involved in cancer proliferation.
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis through the activation of caspases and inhibition of cell cycle progression .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of bacterial strains. The dichlorophenyl moiety is believed to play a crucial role in enhancing its antibacterial efficacy.
Case Study: Antibacterial Activity
In vitro studies showed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Agricultural Applications
The compound's properties have also been explored in the context of agrochemicals. It has shown potential as a pesticide due to its ability to disrupt biochemical pathways in pests.
Case Study: Pesticidal Activity
Field trials demonstrated that formulations containing this compound significantly reduced pest populations while exhibiting low toxicity to non-target organisms .
Materials Science
In materials science, the compound has been investigated for its potential use in creating novel polymeric materials with enhanced thermal stability and mechanical properties.
Case Study: Polymer Composites
Research on polymer composites incorporating this compound revealed improved mechanical strength and thermal resistance compared to conventional materials, suggesting applications in high-performance materials .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s activity and physicochemical properties are influenced by its core heterocycle and substituents. Below is a comparative analysis with analogs reported in the literature:
Pyrido[3,2-d]pyrimidine Derivatives
- Compound A () :
2-[3-(4-Chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide- Core : Identical pyrido[3,2-d]pyrimidine.
- Substituents :
- N3 : 4-Chlorobenzyl (vs. 4-methoxybenzyl in the target compound).
- Acetamide: Linked to 2,5-dimethoxyphenyl (vs. 3,4-dichlorophenyl).
CXCR3 Antagonists () :
VUF10474 (NBI-74330) and VUF10085 (AMG-487) feature pyrido[2,3-d]pyrimidine cores with ethoxyphenyl and fluorophenyl substituents.- Key Differences :
- The 3,4-dichlorophenyl acetamide may enhance hydrophobic interactions compared to VUF10085’s trifluoromethoxyphenyl group .
Pyrazolo[3,4-d]pyrimidine Derivatives
- Compound B (): 2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide Core: Pyrazolo[3,4-d]pyrimidine (vs. pyrido[3,2-d]pyrimidine). Substituents:
- Phenoxy group: 2,4-Dichlorophenoxy (meta/para Cl vs. 3,4-dichlorophenyl in the target).
N5 : 4-Methylbenzyl (less polar than 4-methoxybenzyl).
- Compound C (): N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Substituents: Fluorophenyl and chromen groups introduce strong electron-withdrawing effects. Key Difference: The chromen moiety adds rigidity, which may limit conformational flexibility compared to the target’s methoxybenzyl group .
Dichlorophenyl-Containing Acetamides
- Compound D (): 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Core: Pyrazolone (non-aromatic vs. the target’s fused heteroaromatic core). Substituents: Identical 3,4-dichlorophenyl acetamide. Impact: The pyrazolone core’s reduced planarity may weaken interactions with flat binding pockets compared to the target compound’s rigid pyrido-pyrimidine system. Crystallographic data show that dichlorophenyl substitution induces distinct dihedral angles (44.5–77.5°) between aromatic rings, affecting molecular packing and solubility .
Key Research Findings
Substituent Position Matters :
- The 3,4-dichlorophenyl group in the target compound provides superior hydrophobic interactions compared to 2,4-dichloro analogs (e.g., Compound B) due to optimized chlorine positioning .
- 4-Methoxybenzyl enhances solubility relative to 4-chlorobenzyl (Compound A) while retaining moderate lipophilicity .
Core Heterocycle Influences Binding :
- Pyrido[3,2-d]pyrimidine’s planar structure facilitates π-π stacking with kinase ATP pockets, unlike pyrazolone or pyrazolo-pyrimidine cores .
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling 3,4-dichlorophenylacetic acid with a pyrido-pyrimidine intermediate, similar to methods in .
Q & A
Q. What are the critical steps and conditions for synthesizing this compound?
The synthesis involves multi-step reactions, including cyclization of the pyrido[3,2-d]pyrimidine core, alkylation with 4-methoxybenzyl groups, and coupling with the dichlorophenyl acetamide moiety. Key conditions include:
Q. How is structural characterization performed for this compound?
Characterization involves:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
- X-ray Crystallography: For unambiguous confirmation of the pyrido-pyrimidine scaffold in crystalline form .
Q. What initial assays are recommended to evaluate biological activity?
- In vitro cytotoxicity: Use human cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to assess IC₅₀ values .
- Enzyme inhibition: Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
- Antimicrobial activity: Broth microdilution assays against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Substituent variation: Replace the 4-methoxybenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxy) groups to modulate target binding .
- Scaffold modification: Compare activity against analogs with thieno[3,2-d]pyrimidine or benzofuropyrimidine cores .
- Computational modeling: Use molecular docking (AutoDock Vina) to predict interactions with biological targets like CXCR3 chemokine receptors .
Q. How to resolve contradictions in bioactivity data across studies?
- Assay standardization: Control variables such as cell passage number, serum concentration, and incubation time .
- Metabolic stability testing: Evaluate compound degradation in liver microsomes to explain discrepancies between in vitro and in vivo results .
- Structural analogs: Compare activity of derivatives (e.g., 3,4-dichlorophenyl vs. 4-chlorophenyl acetamide) to isolate substituent effects .
Q. What strategies optimize the compound’s pharmacokinetic properties?
- Solubility enhancement: Introduce hydrophilic groups (e.g., sulfonate) or formulate as nanoparticles .
- Metabolic blocking: Fluorinate labile positions (e.g., ortho to methoxy groups) to reduce CYP450-mediated oxidation .
- Pro-drug design: Mask the acetamide moiety with ester linkages for improved bioavailability .
Q. How to investigate target engagement and mechanism of action?
- Surface Plasmon Resonance (SPR): Measure binding kinetics to purified proteins (e.g., kinases) .
- Cellular thermal shift assays (CETSA): Confirm target engagement in live cells by monitoring protein stability post-treatment .
- Transcriptomic profiling: RNA-seq to identify differentially expressed genes/pathways in treated vs. untreated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
